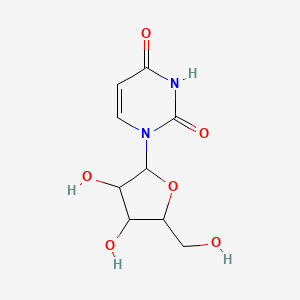

Arabinofuranosyluracil

Description

A pyrimidine nucleoside formed in the body by the deamination of CYTARABINE.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861595 | |

| Record name | 1-Pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40436-51-9, 3083-77-0, 58-96-8 | |

| Record name | Uridine-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spongouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Arabinofuranosyluracil: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Arabinofuranosyluracil (Ara-U), a pioneering nucleoside analog whose discovery marked a pivotal moment in the exploration of marine natural products and the dawn of antiviral chemotherapy. We will traverse the historical landscape of its discovery, from the initial isolation of its natural form, spongouridine, from the marine sponge Tectitethya crypta, to its seminal role in inspiring the synthesis of a multitude of clinically significant antiviral and anticancer agents. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of Ara-U's chemical synthesis, its intricate mechanism of action, and detailed, field-proven protocols for its biological evaluation. Through a blend of historical context, mechanistic insights, and practical methodologies, we aim to illuminate the enduring legacy of this compound and its continuing relevance in the quest for novel therapeutics.

A Serendipitous Discovery from the Sea: The Genesis of this compound

The story of this compound begins not in a pristine laboratory, but in the turquoise waters of the Caribbean. In the early 1950s, the organic chemist Werner Bergmann and his colleague R.J. Feeney embarked on an investigation of the chemical constituents of the marine sponge Tectitethya crypta (formerly known as Cryptotheca crypta).[1][2] Their pioneering work led to the isolation of two novel nucleosides that defied the contemporary understanding of nucleic acid chemistry: spongothymidine and spongouridine.[3]

Spongouridine, the focus of this guide, was identified as 1-β-D-arabinofuranosyluracil, or Ara-U.[3] What made this discovery so remarkable was the nature of its sugar moiety. Unlike the ribose or deoxyribose sugars found in the nucleic acids of terrestrial organisms, spongouridine contained arabinose, a C2' epimer of ribose. This seemingly subtle structural difference would prove to have profound biological consequences, setting the stage for the development of a new class of therapeutic agents. The discovery of these arabinose-containing nucleosides from a marine source was a landmark event, demonstrating that the ocean was a vast and largely untapped reservoir of unique chemical structures with therapeutic potential.[1][4]

The Historical Trajectory: From Marine Curiosity to Antiviral Mainstay

The isolation of spongouridine and spongothymidine acted as a powerful catalyst for the field of medicinal chemistry. It shattered the existing dogma that nucleosides were exclusively composed of ribose and deoxyribose sugars and opened up a new frontier for the design and synthesis of nucleoside analogs. The timeline of marine-derived drug discovery highlights the profound impact of this initial finding.[1][2]

The unique stereochemistry of the arabinose sugar in Ara-U inspired chemists to synthesize a vast array of related compounds, leading to the development of some of the most important antiviral and anticancer drugs in history. A notable example is Cytarabine (ara-C), a synthetic analog of deoxycytidine containing an arabinose sugar, which was approved in 1969 for the treatment of leukemia and remains a cornerstone of chemotherapy regimens today. Another key derivative is Vidarabine (ara-A), an antiviral medication effective against herpes simplex virus infections.

The journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) further illustrates the developmental trajectory of Ara-U's descendants. Initially developed as a potent antiviral agent in the 1960s and 70s, FMAU's clinical application was halted due to neurotoxicity.[5] However, its story did not end there. In a remarkable example of scientific repurposing, FMAU has been reborn as a valuable tracer for Positron Emission Tomography (PET) imaging in cancer diagnostics.[5] This historical arc underscores the enduring value of the structural template provided by this compound.

Chemical Synthesis of 1-β-D-Arabinofuranosyluracil (Spongouridine)

While initially isolated from a natural source, the demand for this compound and its analogs for research and drug development necessitated the development of efficient chemical syntheses. Modern synthetic routes provide a reliable and scalable means of producing this foundational nucleoside. The following is a representative, step-by-step methodology for the synthesis of 1-β-D-arabinofuranosyluracil.

Experimental Protocol: Synthesis of 1-β-D-Arabinofuranosyluracil

Objective: To synthesize 1-β-D-arabinofuranosyluracil from readily available starting materials.

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose

-

Stannic chloride (SnCl₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Silylation of Uracil:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in an excess of hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux and stir until the uracil completely dissolves, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Remove the excess HMDS under reduced pressure to obtain the silylated uracil as an oily residue.

-

-

Glycosylation:

-

Dissolve the silylated uracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of stannic chloride (SnCl₄) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Nucleoside:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the protected 1-(2,3,5-tri-O-benzoyl-β-D-arabinofuranosyl)uracil.

-

-

Deprotection:

-

Dissolve the purified protected nucleoside in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

-

Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure 1-β-D-arabinofuranosyluracil.

-

Mechanism of Action: A Tale of Molecular Mimicry and Disruption

The biological activity of this compound and its derivatives stems from their ability to act as molecular mimics of natural nucleosides, thereby interfering with the synthesis of nucleic acids. The key to their mechanism lies in the unique stereochemistry of the arabinose sugar.

Once inside a cell, Ara-U can be phosphorylated by cellular kinases to its triphosphate form, Ara-UTP. This triphosphate analog can then be recognized by DNA and RNA polymerases as a substrate. However, the 2'-hydroxyl group of the arabinose sugar is in a trans configuration relative to the 3'-hydroxyl group, a stark contrast to the cis configuration in natural ribonucleosides. This altered stereochemistry can disrupt the proper functioning of the polymerase enzymes.

The primary antiviral and anticancer effects of Ara-U derivatives are attributed to the following mechanisms:

-

Inhibition of DNA Polymerase: The triphosphate form of Ara-U analogs can act as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerase. This competition slows down the rate of DNA replication.

-

Chain Termination: Upon incorporation into a growing DNA strand, the arabinose sugar can act as a chain terminator. The altered stereochemistry at the 2' position can hinder the formation of the subsequent phosphodiester bond, leading to the premature termination of DNA synthesis.

-

Inhibition of Other Key Enzymes: Some derivatives of Ara-U have been shown to inhibit other enzymes crucial for nucleotide metabolism, such as thymidylate synthetase.

The following diagram illustrates the general mechanism of action of this compound analogs:

Caption: General mechanism of action of this compound.

Biological Evaluation: Quantifying Antiviral Efficacy

The assessment of the antiviral activity of this compound and its derivatives is a critical step in the drug discovery process. Two widely used and robust methods for this purpose are the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is a high-throughput method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death (cytopathic effect).

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

-

Compound Dilution:

-

Prepare a serial dilution of the test compound in cell culture medium. A typical starting concentration might be 100 µM.

-

-

Infection and Treatment:

-

After 24 hours, remove the growth medium from the cells.

-

Add the diluted test compound to the wells. Include wells with no compound (virus control) and wells with no compound and no virus (cell control).

-

Infect the wells (except for the cell control wells) with the virus at a multiplicity of infection (MOI) that will cause significant CPE in the virus control wells within 48-72 hours.

-

-

Incubation:

-

Quantification of Cell Viability:

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).

-

Plot the percentage of CPE inhibition versus the compound concentration to determine the EC₅₀ (the concentration that inhibits CPE by 50%).

-

In parallel, perform a cytotoxicity assay on uninfected cells to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

-

Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI indicates a more promising antiviral candidate.

-

Plaque Reduction Assay

This assay is considered the "gold standard" for determining the infectivity of lytic viruses and for quantifying the antiviral activity of a compound. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.[10][11][12]

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (IC₅₀).

Materials:

-

Susceptible host cell line in 6-well or 12-well plates

-

Virus stock of known titer

-

Test compound

-

Cell culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixative solution (e.g., methanol or formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding:

-

Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

-

-

Virus Dilution and Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cells and infect the monolayers with a small volume of the virus dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Incubate for 1-2 hours to allow for viral adsorption.[6][10][11][12]

-

-

Compound Treatment and Overlay:

-

During the adsorption period, prepare the overlay medium containing various concentrations of the test compound.

-

After adsorption, remove the virus inoculum and add the overlay medium containing the test compound to the respective wells. Include a virus control well with no compound.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization:

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Plot the percentage of plaque reduction versus the compound concentration to determine the IC₅₀.

-

Quantitative Data Summary

The following table summarizes representative antiviral activity data for this compound and some of its key derivatives against common viruses.

| Compound | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound (Ara-U) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | >100 | >1000 | - | [3] |

| Cytarabine (Ara-C) | - | - | - | - | - | - |

| Vidarabine (Ara-A) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 10-20 | >200 | >10-20 | [13] |

| FMAU | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.01-0.1 | >20 | >200-2000 | [5] |

Note: The values presented are approximate and can vary depending on the specific cell line, virus strain, and assay conditions.

Conclusion and Future Perspectives

The discovery of this compound from a marine sponge was a watershed moment in natural product chemistry and antiviral drug development. It not only unveiled the vast therapeutic potential of the marine environment but also provided a novel chemical scaffold that has been ingeniously modified by scientists for over half a century. The journey from spongouridine to a diverse arsenal of clinically vital drugs is a testament to the power of curiosity-driven research and the intricate interplay between natural product discovery and synthetic chemistry.

As we look to the future, the legacy of Ara-U continues to inspire. The ongoing exploration of marine biodiversity promises the discovery of new nucleoside analogs with unique structures and mechanisms of action. Furthermore, advancements in synthetic methodologies and our understanding of viral and cancer biology will undoubtedly lead to the development of next-generation Ara-U derivatives with enhanced potency, selectivity, and safety profiles. The story of this compound is far from over; it is a continuously evolving narrative of scientific discovery with the potential to yield new and improved therapies for a wide range of human diseases.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis | MDPI [mdpi.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pblassaysci.com [pblassaysci.com]

- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 12. scienceopen.com [scienceopen.com]

- 13. From Life in the Sea to the Clinic: The Marine Drugs Approved and under Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

What are the basic biological properties of Arabinofuranosyluracil?

An In-Depth Technical Guide to the Basic Biological Properties of Arabinofuranosyluracil (Ara-U) and its Derivatives

Executive Summary

This compound (Ara-U) is a pyrimidine nucleoside analog distinguished from its natural counterpart, uridine, by the arabinose sugar moiety, specifically the trans orientation of the 2'-hydroxyl group. While Ara-U itself demonstrates limited intrinsic biological activity, it serves two critical roles in pharmacology. Firstly, it is the principal, and largely inactive, metabolite of the potent chemotherapeutic agent Arabinofuranosylcytosine (Ara-C), significantly influencing Ara-C's pharmacokinetics by inhibiting its primary catabolic enzyme, cytidine deaminase.[1][2][3] Secondly, the Ara-U scaffold is foundational for a diverse class of synthetic derivatives with potent antiviral and anticancer properties. These derivatives, through mechanisms such as viral DNA polymerase inhibition or thymidylate synthetase inactivation, have been central to the development of therapies against herpesviruses, hepatitis B, and various cancers.[4][5][6] However, the clinical utility of some of these powerful agents has been hampered by significant toxicities, particularly neurotoxicity, underscoring the delicate balance between efficacy and safety in their design and application.[7][8] This guide provides a comprehensive overview of the metabolism, mechanism of action, biological activities, and toxicity of Ara-U and its key derivatives, offering a technical resource for researchers in drug development.

Chemical Structure and Pharmacological Significance

Core Structure

This compound is a nucleoside composed of a uracil base linked to an arabinofuranose sugar. The defining feature is the stereochemistry of the sugar's 2'-hydroxyl group, which is in the up or β-configuration, placing it on the same side of the furanose ring as the 3'-hydroxyl and the C5' atom. This contrasts with the natural ribonucleoside, uridine, where the 2'-hydroxyl is in the down or α-configuration. This seemingly minor structural alteration has profound consequences for how the molecule and its derivatives are recognized and processed by cellular and viral enzymes.

A Tale of Two Roles: Metabolite and Scaffold

The importance of Ara-U in biological systems is twofold:

-

As a Metabolite: Ara-U is the primary product of the deamination of Arabinofuranosylcytosine (Ara-C, Cytarabine), a cornerstone drug in the treatment of acute myeloid leukemia.[2][3] This conversion, catalyzed by cytidine deaminase, is a major pathway for Ara-C inactivation. Consequently, the levels of Ara-U can modulate the efficacy and pharmacokinetic profile of Ara-C.[1]

-

As a Synthetic Scaffold: The Ara-U structure has been extensively modified to create a portfolio of pharmacologically active agents. Substitutions on the sugar (e.g., 2'-fluoro) and the uracil base (e.g., 5-alkyl or 5-halovinyl groups) have yielded compounds with highly selective and potent biological activities.[5][9][10]

Metabolism and Pharmacokinetics

Pharmacokinetic Modulation of Ara-C

The interplay between Ara-C and its metabolite Ara-U is a classic example of pharmacologic self-potentiation. High-dose Ara-C therapy leads to the accumulation of substantial plasma concentrations of Ara-U.[3] This accumulation is clinically significant because Ara-U acts as an inhibitor of cytidine deaminase, the very enzyme responsible for its creation from Ara-C.[1] By inhibiting this enzyme in the liver and kidneys, high levels of Ara-U decrease the systemic catabolism of subsequently administered Ara-C, prolonging its plasma half-life and enhancing its therapeutic window.[1][11]

Furthermore, pretreatment with Ara-U has been shown to enhance Ara-C's cytotoxicity by causing a delay in the S-phase of the cell cycle. This delay leads to an increase in the activity of S-phase-specific enzymes like deoxycytidine kinase, which is required for the anabolic activation of Ara-C, resulting in greater incorporation into DNA and synergistic cytotoxicity.[11]

Pharmacokinetics of Ara-U Derivatives

The pharmacokinetic profiles of Ara-U derivatives have been studied in various animal models. A notable example is 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU), a potent anti-hepatitis B virus (HBV) agent.

| Parameter | Value (Rats)[12] | Value (Woodchucks)[13] |

| Dose (IV) | 10-50 mg/kg | 25 mg/kg |

| Terminal Half-life (t½) | 1.33 ± 0.45 h | 6.2 ± 2.0 h |

| Total Clearance (CL) | 1.15 ± 0.28 L/h/kg | 0.23 ± 0.07 L/h/kg |

| Volume of Distribution (Vss) | 1.12 ± 0.26 L/kg | 0.99 ± 0.17 L/kg |

| Oral Bioavailability | Not Reported | ~20% |

| Fraction Excreted Unchanged (urine) | 0.59 ± 0.13 | Not Reported |

Data presented as mean ± SD.

These studies show that L-FMAU exhibits linear pharmacokinetics and distributes into intracellular compartments, a necessary feature for targeting intracellular viruses.[12][13]

Mechanisms of Action

The biological activity of Ara-U derivatives is contingent on their intracellular conversion to pharmacologically active forms, typically triphosphates. The specific mechanism of action dictates whether a compound will have antiviral or anticancer effects.

Antiviral Mechanism of Action

The antiviral activity of many Ara-U derivatives, particularly against herpesviruses, relies on a targeted activation strategy that provides a high degree of selectivity for infected cells.

-

Selective Phosphorylation: The parent nucleoside analog (e.g., BV-ara-U, FMAU) preferentially enters virus-infected cells. The first and rate-limiting step in its activation is phosphorylation to the monophosphate form, a reaction catalyzed by a virus-encoded thymidine kinase (TK).[10] Host cell TKs have a much lower affinity for these analogs, largely sparing uninfected cells.

-

Anabolic Conversion: Host cell kinases then further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form (e.g., BV-araUTP).

-

Inhibition of Viral DNA Replication: The resulting triphosphate, BV-araUTP, acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, dTTP, for incorporation into the growing viral DNA chain. Upon incorporation, it acts as a chain terminator, halting further elongation of the viral genome and preventing viral replication.[4]

Cytotoxic Mechanism: Thymidylate Synthetase Inhibition

Certain fluorinated derivatives of Ara-U exert their cytotoxic effects through a different pathway that targets a critical enzyme in host cell DNA synthesis, thymidylate synthetase (TS).

The mechanism of 2',5-difluoro-1-arabinosyluracil (FFara-Ura) illustrates this process:[6]

-

Cellular Uptake and Phosphorylation: FFara-Ura enters the cell and is converted to its 5'-monophosphate form, FFara-UMP, by host cell thymidine kinase. Cells lacking this enzyme are significantly more resistant to the drug's effects.[6]

-

Inhibition of Thymidylate Synthetase: FFara-UMP acts as a potent inactivator of thymidylate synthetase. This enzyme is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

-

Depletion of dTMP and Cell Death: The inhibition of TS leads to a depletion of the intracellular dTMP pool, and consequently the deoxythymidine triphosphate (dTTP) pool. This starves the cell of a critical building block for DNA replication, leading to an S-phase arrest and ultimately, apoptosis.[6]

Biological Activities and Therapeutic Applications

Antiviral Spectrum

Derivatives of Ara-U have shown potent and often selective activity against several clinically important viruses, particularly those in the Herpesviridae family.

| Compound | Virus Target | In Vitro Potency (IC₅₀ / ED₅₀) | Reference(s) |

| FEFAU | HSV-1 | 0.03-0.2 µg/mL | [14] |

| HSV-2 | 0.1-0.3 µg/mL | [14] | |

| VZV | 0.03 µg/mL | [14] | |

| FEAU | HSV-1, HSV-2 | < 0.25 µM | [10] |

| L-FMAU | HBV | 0.0005 µM | [5] |

| EBV | Potent Activity | [5] | |

| CEFAU | HSV-1, HSV-2, VZV | Marked Activity | [14] |

FEFAU: 5-(2-fluoroethyl)-2'-fluorothis compound FEAU: 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil L-FMAU: 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil CEFAU: 5-(2-chloroethyl)-2'-fluorothis compound

The selectivity of these compounds is a key feature; for instance, FEFAU did not significantly inhibit cell proliferation even at concentrations of 100 µg/mL, highlighting its preferential activity in virus-infected cells.[9][14]

Anticancer and Cytotoxic Potential

The application of Ara-U derivatives in oncology is primarily realized through two strategies:

-

Direct Cytotoxicity: As described for FFara-Ura, some analogs are designed to directly kill cancer cells by disrupting DNA synthesis.[6] Other novel derivatives, such as 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), have demonstrated remarkable antitumor effects against human gastric and colorectal carcinoma cell lines, which are often refractory to Ara-C.[15]

-

Chemosensitization: Ara-U itself plays a vital role in modulating the efficacy of Ara-C in leukemia treatment.[1][11]

Application in PET Imaging

The underlying mechanism of selective uptake and trapping in proliferating cells has been repurposed for medical diagnostics. 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU), despite failing as a therapeutic due to toxicity, has been successfully developed as a tracer for Positron Emission Tomography (PET) imaging.[8] When radiolabeled with isotopes like ¹⁸F, [¹⁸F]FMAU is preferentially taken up and phosphorylated by thymidine kinase, which is upregulated in many cancer cells. This metabolic trapping allows for the non-invasive visualization of tumor proliferation and can be used to monitor the response to therapy.[8]

Toxicity Profile

A major impediment to the clinical development of several potent Ara-U derivatives has been significant host toxicity.

-

Neurotoxicity: This is the most alarming adverse effect. 1-beta-D-Arabinofuranosylthymine (ara-T), a related compound, caused marked and persistent neurotoxicity in monkeys, including chromatolysis and pyknosis of neurons.[7] Similarly, the promising antiviral FMAU was withdrawn from clinical trials after patients experienced severe neurotoxicity at therapeutic doses.[8]

-

Myelosuppression: As with many agents that interfere with DNA replication, suppression of bone marrow function is a potential side effect.[5]

-

Species-Specific Toxicity: The toxicity profile can vary significantly between species. For example, FEAU was relatively non-toxic to mice but had a lethal dose of 100 mg/kg per day in dogs, a dose 40- to 80-fold greater than the toxic dose of FMAU in the same species.[10] This highlights the critical importance of careful preclinical toxicological evaluation.

In contrast, some derivatives like 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U, sorivudine) appeared to have a much better safety profile, with no apparent toxicity observed in treated monkeys.[7]

Key Experimental Methodologies

Protocol: In Vitro Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication in cell culture.

Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) formed in a monolayer of host cells in the presence of varying concentrations of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate a susceptible host cell line (e.g., Vero cells for HSV) into multi-well plates and allow them to grow to confluence.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Application: Prepare serial dilutions of the Ara-U derivative in a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar). After the adsorption period, remove the viral inoculum and add the compound-containing overlay. This prevents the secondary spread of progeny virus, restricting infection to localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-4 days, depending on the virus).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain them with a dye such as crystal violet. Viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the EC₅₀ (50% effective concentration).

Protocol: Thymidylate Synthetase (TS) Inhibition Assay

This biochemical assay measures the direct effect of a compound on the activity of the purified TS enzyme.

Principle: The assay follows the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method tracks the release of tritium (³H) from [5-³H]dUMP into the aqueous solvent (as ³H₂O) during the reaction.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), co-factors (e.g., N⁵,N¹⁰-methylenetetrahydrofolate), and a reducing agent (e.g., dithiothreitol).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., FFara-UMP) or a vehicle control to the reaction tubes.

-

Enzyme Addition: Add a standardized amount of purified TS enzyme to each tube and pre-incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [5-³H]dUMP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separation of Product: Add activated charcoal slurry to the tubes. The charcoal binds unreacted [5-³H]dUMP, while the released ³H₂O remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the charcoal. Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to TS activity. The concentration of inhibitor that reduces enzyme activity by 50% is determined as the IC₅₀.

Conclusion and Future Directions

This compound and its synthetic derivatives represent a fascinating and clinically relevant class of nucleoside analogs. The story of Ara-U is one of contrasts: it is both an inactive metabolite that potentiates a major anticancer drug and the structural foundation for derivatives with extreme potency and, at times, prohibitive toxicity. The development of FMAU, from a promising antiviral agent to a failed therapeutic and its rebirth as a successful PET imaging agent, perfectly encapsulates the complex journey of drug development.

Future research in this area will likely focus on:

-

Designing for Safety: Synthesizing novel derivatives with modifications aimed at reducing off-target effects, particularly neurotoxicity, without compromising therapeutic efficacy. This may involve exploring L-nucleosides, which sometimes offer a better safety profile.[5]

-

Expanding the Therapeutic Window: Investigating new drug delivery systems or combination therapies to maximize the on-target effects of existing potent analogs while minimizing systemic exposure and toxicity.

-

Exploring New Targets: While DNA synthesis has been the primary target, future derivatives could be designed to interfere with other viral or cellular pathways, potentially opening new therapeutic avenues.

The continued study of Ara-U and its analogs remains a vital endeavor for the discovery of next-generation antiviral and anticancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacokinetic parameters of 1-beta-D-arabinofuranosylcytosine (ara-C) and their relationship to intracellular metabolism of ara-C, toxicity, and response of patients with acute nonlymphocytic leukemia treated with conventional and high-dose ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (L-FMAU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 1-(2-fluoro-5-methyl-beta-L-arabinofuranosyl)uracil in woodchucks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Studies of the Antiviral Spectrum of Arabinofuranosyluracil

Abstract

This technical guide provides a comprehensive overview of the foundational research into the antiviral properties of 1-β-D-arabinofuranosyluracil (Ara-U) and its early-generation derivatives. It is intended for researchers, scientists, and drug development professionals vested in the field of antiviral chemotherapy. This document delineates the initial antiviral spectrum of Ara-U, focusing primarily on its activity against members of the Herpesviridae family. A detailed exploration of the mechanism of action is presented, highlighting the critical role of viral and cellular kinases in the bioactivation of these nucleoside analogs and their subsequent interaction with viral DNA polymerases. Furthermore, this guide furnishes detailed, step-by-step protocols for the key experimental assays employed in these seminal studies, including plaque reduction and viral yield reduction assays. Through a synthesis of historical data and mechanistic insights, this whitepaper aims to provide a robust technical resource that not only chronicles the initial journey of Ara-U but also explains the scientific rationale behind the experimental designs that paved the way for the development of more potent antiviral nucleoside analogs.

Introduction: The Dawn of Nucleoside Analogs in Antiviral Therapy

The mid-20th century marked a pivotal era in the quest for effective antiviral agents. The discovery that nucleoside analogs could interfere with the replication of viruses opened a new frontier in chemotherapy. Among the compounds that garnered significant interest was 1-β-D-arabinofuranosyluracil (Ara-U), a pyrimidine nucleoside analog. Structurally similar to the natural nucleoside uridine, Ara-U features an arabinose sugar moiety in place of ribose. This seemingly subtle modification has profound implications for its biological activity. Initial investigations into Ara-U were driven by the hypothesis that it could act as an antimetabolite, disrupting the synthesis of viral nucleic acids. While the parent compound, Ara-U, demonstrated relatively low intrinsic antiviral activity, its discovery was instrumental in spurring the synthesis and evaluation of a plethora of derivatives that exhibited significantly enhanced potency and selectivity. This guide will delve into the early studies that defined the antiviral spectrum of Ara-U and its closely related analogs, laying the groundwork for a generation of antiviral therapeutics.

The Antiviral Spectrum of Arabinofuranosyluracil and its Early Derivatives

Initial screening of 1-β-D-arabinofuranosyluracil revealed a discernible, albeit modest, inhibitory effect against certain DNA viruses, particularly within the Herpesviridae family. The true potential of the arabinofuranosyl scaffold was unlocked through the chemical modification of the uracil base, leading to the development of derivatives with markedly improved antiviral activity.

Activity Against Herpes Simplex Virus (HSV)

Much of the early research on Ara-U derivatives focused on their efficacy against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). Several 5-alkyl derivatives of Ara-U were synthesized and tested, with arabinosylthymine (Ara-T) emerging as one of the more active compounds, followed by 5-ethyl- and 5-propyl-araU[1]. For instance, 5-ethyl-araU was found to be as active as the established antiviral agent 5-iododeoxyuridine (IUdR) against HSV-1[1]. Further modifications, such as the introduction of a bromovinyl group at the 5-position, yielded compounds like E-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BV-ara-U), which demonstrated potent inhibition of HSV-1 replication[2]. The 50% inhibitory dose of BV-ara-U against HSV-1 was reported to be 0.1 microgram/ml[2].

Inhibition of Human Cytomegalovirus (HCMV)

Human Cytomegalovirus, another member of the herpesvirus family, was also a key target in the initial evaluation of Ara-U analogs. Halogenated derivatives, in particular, showed promise. 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU) was identified as a potent inhibitor of HCMV replication. The antiviral activity of some of these compounds, such as 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), was demonstrated to be selective, with a 50% antiviral effective dose of 0.6 microM against HCMV[3].

Efficacy Against Varicella-Zoster Virus (VZV) and Epstein-Barr Virus (EBV)

The antiviral spectrum of Ara-U derivatives was found to extend to other significant herpesviruses. BV-ara-U, for instance, proved to be a potent inhibitor of Varicella-Zoster Virus (VZV)[4]. In in-vitro studies, BV-ara-U and its iodovinyl counterpart (IV-ara-U) were highly active against the salmon herpesvirus, Oncorhynchus masou virus (OMV), with 50% inhibitory concentrations in the range of 0.003-0.01 microgram/ml[4]. Furthermore, novel L-nucleoside analogs such as 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) were found to be potent and selective inhibitors of Epstein-Barr virus (EBV) replication[1].

Summary of Antiviral Activity

The initial studies on the antiviral spectrum of Ara-U and its derivatives are summarized in the table below. It is important to note that the parent compound, Ara-U, generally exhibited lower activity compared to its modified counterparts.

| Compound | Virus Target | Key Findings | Reference |

| This compound (Ara-U) | Herpes Simplex Virus (HSV) | Relatively low activity. | [1] |

| Arabinosylthymine (Ara-T) | Simian Varicella Virus | Demonstrated in vitro and in vivo antiviral activity. | [5] |

| 5-Ethyl-araU | Herpes Simplex Virus Type 1 (HSV-1) | As active as 5-iododeoxyuridine (IUdR). | [1] |

| E-5-(2-bromovinyl)-araU (BV-ara-U) | Herpes Simplex Virus Type 1 (HSV-1) | 50% inhibitory dose of 0.1 µg/mL. | [2] |

| 1-β-D-arabinofuranosyl-5-fluorouracil (ara-FU) | Human Cytomegalovirus (HCMV) | Most effective among four tested halogenated derivatives. | |

| 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU) | Epstein-Barr Virus (EBV) | Potent and selective inhibitor of EBV replication. | [1] |

| BV-ara-U, IV-ara-U, CV-ara-U, V-ara-U | Oncorhynchus masou virus (OMV) | Highly active with IC50 values of 0.003-0.01 µg/mL. | [4] |

Mechanism of Action: A Tale of Phosphorylation and Polymerase Inhibition

The antiviral activity of Ara-U and its derivatives is contingent upon their intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor of the viral DNA polymerase. This multi-step process is the cornerstone of their selective toxicity towards virus-infected cells.

Cellular Uptake and Phosphorylation

Being nucleoside analogs, Ara-U and its derivatives are typically transported into the host cell via nucleoside transporter proteins. Once inside, they must be phosphorylated to their active triphosphate form. This phosphorylation cascade is often the rate-limiting step and a key determinant of the compound's antiviral potency and selectivity.

The initial phosphorylation to the monophosphate is often catalyzed by a virus-encoded thymidine kinase (TK). This is particularly true for herpesviruses, which encode their own TK with a broader substrate specificity than the cellular TK. This differential phosphorylation is a major contributor to the selective toxicity of these compounds, as they are more efficiently activated in infected cells. Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases.

Inhibition of Viral DNA Polymerase

The active triphosphate form, this compound triphosphate (Ara-UTP) or its derivative, acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). The triphosphate analog can be incorporated into the growing viral DNA chain. The presence of the arabinose sugar with its 2'-hydroxyl group in the "up" position can lead to chain termination or create a dysfunctional DNA template, thus halting viral replication. The affinity of the triphosphate analog for the viral DNA polymerase is often significantly higher than for the host cell DNA polymerases, further contributing to the compound's selectivity. For example, the 5'-triphosphate of BV-ara-U (BV-ara-UTP) was found to compete with dTTP in DNA synthesis by herpes-viral and cellular DNA polymerases, with apparent Ki values for HSV-1 DNA polymerase being significantly lower than for cellular DNA polymerases[2].

Experimental Protocols for Antiviral Evaluation

The initial assessment of the antiviral spectrum of Ara-U and its derivatives relied on established in vitro virological assays. The following are detailed protocols for two of the most fundamental assays used in these early studies.

Plaque Reduction Assay

The plaque reduction assay is a quantitative method to determine the inhibitory effect of a compound on the replication of a cytopathic virus.

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Test compound (e.g., Ara-U derivative) at various concentrations.

-

Culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., culture medium with 0.5% methylcellulose or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a concentration that will produce approximately 50-100 plaques per well.

-

Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in the overlay medium.

-

Overlay: After adsorption, aspirate the virus inoculum and add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cell monolayer with the crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Objective: To quantify the reduction in the titer of progeny virus produced in the presence of an antiviral compound.

Materials:

-

Confluent monolayer of susceptible host cells in tubes or multi-well plates.

-

Virus stock.

-

Test compound at various concentrations.

-

Culture medium.

Procedure:

-

Infection and Treatment: Infect confluent cell monolayers with the virus at a known multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add culture medium containing serial dilutions of the test compound.

-

Incubation: Incubate the treated and control cultures at 37°C for a period equivalent to one or more viral replication cycles (e.g., 24-72 hours).

-

Virus Harvest: After incubation, harvest the cells and supernatant. Subject the samples to three cycles of freezing and thawing to release intracellular virus particles.

-

Virus Titration: Determine the titer of the harvested virus from each sample by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

-

Data Analysis: Compare the virus titers from the compound-treated cultures to the virus control (no compound) to determine the extent of inhibition of viral replication.

Conclusion and Future Perspectives

The initial studies on 1-β-D-arabinofuranosyluracil, while revealing its limited intrinsic antiviral potency, were of paramount importance. They established the arabinofuranosyl scaffold as a viable platform for the development of nucleoside analog inhibitors of viral replication. The subsequent synthesis and evaluation of a wide array of Ara-U derivatives led to the discovery of compounds with significant activity against several members of the herpesvirus family. The elucidation of their mechanism of action, centered on selective phosphorylation by viral kinases and subsequent inhibition of viral DNA polymerase, provided a clear rationale for their antiviral effects and a roadmap for the design of future antiviral agents. The experimental methodologies detailed in this guide, particularly the plaque reduction and viral yield reduction assays, remain fundamental tools in the field of antiviral drug discovery. The foundational research on Ara-U and its analogs not only contributed to the arsenal of antiherpetic drugs but also laid a crucial part of the intellectual framework for the broader field of antiviral chemotherapy.

References

- 1. In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Arabinofuranosyluracil (Ara-U) Metabolic Pathway in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinofuranosyluracil (Ara-U) is a synthetic nucleoside analog with significant implications in antiviral and anticancer therapies. Its efficacy is intrinsically linked to its metabolic activation and subsequent interactions within human cells. This guide provides a comprehensive overview of the Ara-U metabolic pathway, detailing the enzymatic conversions, mechanisms of action, and the analytical methodologies crucial for its study. We will explore the critical roles of cellular kinases in the phosphorylation cascade, the incorporation of Ara-U into nucleic acids, and the cellular repair mechanisms that can impact its therapeutic potential. This document is intended to serve as a foundational resource for researchers and clinicians working to harness the therapeutic capabilities of Ara-U and its derivatives.

Introduction: The Significance of this compound (Ara-U)

This compound (Ara-U) is a synthetic pyrimidine nucleoside analog distinguished by the presence of an arabinose sugar moiety in place of the naturally occurring ribose or deoxyribose. This structural alteration is the cornerstone of its biological activity, allowing it to act as an antimetabolite that interferes with nucleic acid synthesis and function. While Ara-U itself has limited direct therapeutic use, it is a key metabolite of the widely used anticancer drug cytarabine (ara-C) and a parent compound for various antiviral agents.[1][2] Understanding the metabolic fate of Ara-U in human cells is therefore paramount for optimizing existing therapies and developing novel nucleoside analog-based drugs.

The primary mechanism of action for many nucleoside analogs, including those related to Ara-U, involves a multi-step intracellular phosphorylation to their triphosphate form.[3] This active metabolite can then be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids, ultimately inducing cytotoxicity in rapidly dividing cancer cells or inhibiting viral replication.[4][5]

This guide will dissect the metabolic journey of Ara-U, from its entry into the cell to its ultimate biological effects, providing a detailed framework for researchers in the field.

The Metabolic Pathway of this compound

The metabolic processing of Ara-U in human cells is a cascade of enzymatic reactions that determine its activation, and consequently, its therapeutic efficacy. The pathway can be broadly divided into two main phases: anabolic activation (phosphorylation) and catabolism.

Anabolic Activation: The Phosphorylation Cascade

For Ara-U to exert its cytotoxic or antiviral effects, it must first be converted to its active triphosphate form, this compound triphosphate (ara-UTP).[6][7] This process is initiated by cellular nucleoside kinases.

Key Enzymes in Ara-U Phosphorylation:

-

Uridine-Cytidine Kinase 2 (UCK2): This enzyme catalyzes the initial and rate-limiting step in the anabolic pathway of Ara-U. UCK2 phosphorylates uridine and cytidine to their respective monophosphates and has been shown to be responsible for the phosphorylation of various nucleoside analogs.[8][9][10] Its elevated expression in some tumor cell lines makes it a key determinant of the sensitivity of cancer cells to drugs that are metabolized to Ara-U.[11] UCK2 catalyzes the conversion of Ara-U to this compound monophosphate (ara-UMP).[12]

-

UMP-CMP Kinase (CMPK1): Following the initial phosphorylation, ara-UMP is further phosphorylated to this compound diphosphate (ara-UDP) by UMP-CMP kinase.

-

Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation step, converting ara-UDP to the active ara-UTP, is carried out by nucleoside diphosphate kinases.

The efficiency of this phosphorylation cascade is a critical factor in the therapeutic window of Ara-U-related drugs.

Caption: Anabolic activation of this compound (Ara-U) in human cells.

Incorporation into Nucleic Acids and Mechanism of Action

The active metabolite, ara-UTP, is a substrate for DNA and RNA polymerases.[5] Its incorporation into elongating nucleic acid chains is the primary mechanism of its cytotoxic and antiviral effects.

-

DNA Incorporation and Chain Termination: When incorporated into DNA, the arabinose sugar of ara-UTP, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates a steric hindrance that can inhibit further elongation by DNA polymerases.[5] This leads to premature chain termination and the accumulation of DNA strand breaks, triggering apoptosis.[4]

-

RNA Incorporation: Ara-UTP can also be incorporated into RNA, leading to dysfunctional RNA molecules and disruption of protein synthesis.[4]

Catabolism and Resistance Mechanisms

The cellular concentration of active ara-UTP is a balance between its synthesis and degradation. Deamination of the parent compound, arabinofuranosylcytosine (ara-C), to Ara-U is a significant catabolic pathway that can limit the formation of the active triphosphate.[1][2]

Furthermore, cellular repair mechanisms can counteract the effects of Ara-U incorporation.

-

Uracil-DNA Glycosylase (UDG): This enzyme is a key component of the base excision repair (BER) pathway and is responsible for removing uracil from DNA.[13][14] UDG can recognize and excise Ara-U from DNA, initiating a repair process that can mitigate the cytotoxic effects.[15][16] The efficiency of this repair pathway can be a determinant of cellular resistance to Ara-U-based therapies. Some anticancer drugs, like 5-fluorouracil, have been shown to inhibit UDG activity, suggesting a potential for combination therapies.[17]

Caption: Mechanism of action and cellular repair of Ara-U incorporated into DNA.

Experimental Methodologies for Studying the Ara-U Pathway

A thorough investigation of the Ara-U metabolic pathway requires a combination of biochemical, cellular, and analytical techniques.

Enzymatic Assays

-

UCK2 Activity Assay: Measuring the activity of UCK2 is crucial for understanding the rate-limiting step of Ara-U activation.

Protocol: Radiometric UCK2 Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing cell lysate (as the source of UCK2), [³H]-Ara-U (as the substrate), ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Separation: Stop the reaction and separate the phosphorylated product ([³H]-ara-UMP) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of [³H]-ara-UMP formed using liquid scintillation counting.

-

Data Analysis: Calculate the enzyme activity as the rate of product formation per unit of protein per unit of time.

-

Cellular Assays

-

Metabolite Extraction and Quantification: Determining the intracellular concentrations of Ara-U and its phosphorylated metabolites is essential for understanding the pharmacodynamics of the compound.

Protocol: HPLC-MS/MS for Intracellular Metabolite Quantification

-

Cell Culture and Treatment: Culture human cells of interest and treat them with a known concentration of Ara-U for various time points.

-

Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Sample Preparation: Centrifuge the extract to remove cellular debris and prepare the supernatant for analysis.

-

HPLC-MS/MS Analysis: Separate the metabolites using reverse-phase HPLC and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

-

Data Analysis: Construct calibration curves to determine the absolute concentrations of Ara-U, ara-UMP, ara-UDP, and ara-UTP.

-

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters of UCK2 for Ara-U

| Parameter | Value |

| Km (µM) | 50 ± 5 |

| Vmax (pmol/min/mg protein) | 100 ± 10 |

Table 2: Hypothetical Intracellular Concentrations of Ara-U Metabolites in Cancer Cells

| Metabolite | Concentration (µM) at 4h | Concentration (µM) at 24h |

| Ara-U | 10.2 ± 1.5 | 2.5 ± 0.8 |

| ara-UMP | 5.6 ± 0.9 | 1.2 ± 0.3 |

| ara-UDP | 2.1 ± 0.5 | 0.5 ± 0.1 |

| ara-UTP | 15.8 ± 2.1 | 4.3 ± 0.7 |

Therapeutic Implications and Future Directions

The intricate metabolic pathway of Ara-U presents both opportunities and challenges for its therapeutic application.

-

Drug Targeting: The dependence on UCK2 for activation suggests that its expression levels could serve as a predictive biomarker for patient response to ara-C and other Ara-U-releasing prodrugs.[11]

-

Combination Therapies: Inhibiting the catabolic pathways or the DNA repair mechanisms that counteract Ara-U's effects could enhance its therapeutic efficacy. For example, co-administration of a UDG inhibitor could potentiate the cytotoxicity of Ara-U.[17]

-

Prodrug Development: Designing novel prodrugs that are more efficiently converted to Ara-U or that bypass the rate-limiting phosphorylation step could improve therapeutic outcomes.[18]

Future research should focus on further elucidating the regulatory mechanisms of the enzymes involved in the Ara-U pathway and on identifying novel strategies to modulate its metabolism for improved anticancer and antiviral therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cellular metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA and RNA of human lymphoid CEM/0 and CEM/dCk(-) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ara-Nucleotides - Jena Bioscience [jenabioscience.com]

- 6. ara-Uridine-5'-triphosphate (ara-UTP), ara-Nucleotides - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uniprot.org [uniprot.org]

- 9. UCK2 - Wikipedia [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WikiGenes - UCK2 - uridine-cytidine kinase 2 [wikigenes.org]

- 13. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 14. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arabidopsis Uracil DNA Glycosylase (UNG) Is Required for Base Excision Repair of Uracil and Increases Plant Sensitivity to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular pharmacology of a liposomal preparation of N4-hexadecyl-1-beta-D-arabinofuranosylcytosine, a lipophilic derivative of 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Incorporation of Arabinofuranosyluracil into DNA: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the enzymatic incorporation of Arabinofuranosyluracil (Ara-U) into DNA. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms, experimental methodologies, and cellular consequences of this critical biochemical process. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible understanding of the topic.

Introduction: The Significance of Arabinofuranosyl Nucleosides

Arabinofuranosyl nucleosides, characterized by the arabinose sugar moiety in a furanose ring, represent a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents.[1][2] Unlike the 2'-deoxyribose found in natural DNA, the arabinose in these analogs possesses a 2'-hydroxyl group in the up or β configuration, which sterically hinders the normal geometry of the DNA backbone. This structural perturbation is the foundation of their biological activity.

This compound (Ara-U) and its more extensively studied counterpart, arabinofuranosylcytosine (Ara-C, cytarabine), are potent antimetabolites.[3][4] Their therapeutic efficacy hinges on their cellular uptake, subsequent phosphorylation to the active triphosphate form, and ultimately, their incorporation into nascent DNA strands by DNA polymerases.[5] This guide will focus on the enzymatic processes governing the incorporation of Ara-U, the subsequent cellular responses, and the methodologies to study these phenomena.

The Molecular Mechanism of Ara-U Incorporation

The journey of Ara-U from an extracellular agent to a disruptive element within the cellular genome is a multi-step process. Understanding each stage is critical for designing effective experiments and interpreting results.

Cellular Uptake and Anabolic Activation

Like other nucleoside analogs, Ara-U requires active transport into the cell via nucleoside transporters. Once inside, it must be phosphorylated to its triphosphate form, Ara-UTP, to be recognized as a substrate by DNA polymerases. This anabolic conversion is a critical rate-limiting step and is catalyzed by a series of cellular kinases. For many arabinosyl nucleosides, including analogs of uracil and cytosine, deoxycytidine kinase plays a crucial role in the initial phosphorylation step.[6][7]

The efficiency of these phosphorylation steps can vary significantly between different cell types and can be a key determinant of the analog's selective toxicity. For instance, some viral thymidine kinases exhibit a broad substrate specificity and can efficiently phosphorylate arabinofuranosyl nucleosides, contributing to their use as antiviral agents.[2]

The Role of DNA Polymerases

The central event in the mechanism of action of Ara-U is its incorporation into DNA, a reaction catalyzed by DNA polymerases. Both cellular and viral DNA polymerases can incorporate arabinosyl nucleotides.[8][9][10]

-

Human DNA Polymerases: The primary replicative polymerases in humans, DNA polymerase α, δ, and ε, are all capable of incorporating arabinosyl nucleotides.[8][11][12] DNA polymerase α, in particular, has been shown to be a key enzyme in this process.[11] The triphosphate analog, Ara-UTP (or more commonly studied Ara-CTP), acts as a competitive inhibitor of the natural substrate (dTTP or dCTP).[13]

-

Viral DNA Polymerases: Many viral DNA polymerases also readily incorporate arabinosyl nucleosides, which is the basis for the antiviral activity of compounds like vidarabine (Ara-A).[9] The differential affinity of viral versus host polymerases for these analogs can provide a therapeutic window.

The structural basis for the incorporation of arabinosyl nucleotides lies in the ability of the polymerase active site to accommodate the altered sugar pucker. However, the presence of the 2'-hydroxyl in the arabino configuration introduces a steric clash that affects subsequent steps.

Consequences of Incorporation: Chain Termination and Replication Stress

Upon incorporation of Ara-U monophosphate (Ara-UMP) into the growing DNA strand, the 3'-hydroxyl group is available for the formation of the next phosphodiester bond. However, the distorted sugar conformation at the 3'-terminus of the primer strand significantly impedes the catalytic efficiency of the polymerase for the next nucleotide addition. This leads to:

-

Slowed Chain Elongation: The rate of subsequent nucleotide incorporation is drastically reduced.[13]

-

Chain Termination: In many instances, the polymerase is unable to efficiently extend the chain, leading to premature termination of DNA synthesis.[5][14] The degree of chain termination can be sequence-dependent.[13]

This disruption of DNA replication leads to the accumulation of stalled replication forks, single-strand breaks, and eventually, double-strand breaks, triggering a cellular DNA damage response.[3][15]

The following diagram illustrates the enzymatic incorporation of Ara-UTP and its immediate consequence on DNA elongation.

Figure 1: An overview of the activation of Ara-U and its subsequent incorporation into DNA, leading to the inhibition of chain elongation.

Cellular Responses to Ara-U Incorporation

The presence of Ara-U within the DNA genome is not a passive event. The cell recognizes this as a form of DNA damage and activates a complex network of signaling and repair pathways.

DNA Damage Response (DDR) Activation

The stalled replication forks and DNA strand breaks resulting from Ara-U incorporation are potent activators of the DNA Damage Response (DDR). Key sensor proteins, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to:

-

Cell Cycle Arrest: To prevent the propagation of damaged DNA, the cell cycle is halted, typically at the S-phase or G2/M transition.[16]

-

Apoptosis: If the damage is too extensive to be repaired, the cell is directed towards programmed cell death.

DNA Repair Pathways

The cell possesses several DNA repair pathways to deal with various types of DNA lesions.[17][18][19][20] The repair of Ara-U-containing DNA is complex and may involve:

-

Base Excision Repair (BER): While primarily responsible for removing damaged bases, some components of the BER pathway may be involved in the initial recognition of the distorted DNA structure.

-

Mismatch Repair (MMR): This pathway corrects base mismatches and small insertions/deletions. It is conceivable that MMR proteins could recognize the structural anomaly caused by Ara-U.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for the repair of double-strand breaks that arise from the collapse of replication forks stalled by Ara-U.[20]

The efficiency of these repair pathways can influence a cell's sensitivity to Ara-U and its analogs.

The following diagram illustrates the cellular response to the incorporation of Ara-U into DNA.

Figure 2: A flowchart depicting the cellular signaling cascade initiated by the presence of Ara-U in the genome.

Experimental Protocols for Studying Ara-U Incorporation

Investigating the enzymatic incorporation of Ara-U and its cellular consequences requires a combination of in vitro biochemical assays and cell-based experiments.

In Vitro DNA Polymerase Assay

This assay directly measures the ability of a purified DNA polymerase to incorporate Ara-UTP into a DNA primer-template.

Objective: To determine the kinetic parameters (Km and Vmax) of Ara-UTP incorporation by a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α)

-

Synthetic oligonucleotide primer and template

-

Ara-UTP and natural dNTPs

-

Radiolabeled dNTP (e.g., [α-32P]dCTP) or fluorescently labeled primer

-

Reaction buffer (typically contains Tris-HCl, MgCl2, DTT, BSA)

-

Quenching solution (e.g., EDTA in formamide)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Protocol:

-

Prepare the Primer-Template: Anneal the primer to its complementary template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Set up the Reactions: In a series of microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, primer-template, and varying concentrations of Ara-UTP. Include a control reaction with the corresponding natural dNTP (dTTP).

-

Initiate the Reaction: Add the DNA polymerase to each tube to start the reaction. Incubate at the optimal temperature for the polymerase (e.g., 37°C).

-

Time Course and Quenching: At specific time points, remove aliquots from each reaction and add them to the quenching solution to stop the reaction.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. The incorporated radiolabel or the increased size of the fluorescent primer will allow for visualization of the extended products.[21]

-

Data Analysis: Quantify the amount of product formed at each Ara-UTP concentration. Use this data to calculate the Km and Vmax for Ara-UTP incorporation, which can be compared to that of the natural substrate.

Cellular DNA Synthesis Inhibition Assay

This assay assesses the effect of Ara-U on overall DNA synthesis in cultured cells.

Objective: To determine the concentration of Ara-U that inhibits DNA synthesis by 50% (IC50).

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

Ara-U

-

[3H]-Thymidine or 5-ethynyl-2'-deoxyuridine (EdU)

-

Trichloroacetic acid (TCA) or EdU detection reagents (for click chemistry)

-

Scintillation counter or flow cytometer/fluorescence microscope

Protocol:

-

Cell Seeding: Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Ara-U for a defined period (e.g., 24 hours).

-

Metabolic Labeling: Add [3H]-Thymidine or EdU to the culture medium and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.

-

Harvesting and Detection:

-

For [3H]-Thymidine: Wash the cells, precipitate the DNA with cold TCA, and measure the incorporated radioactivity using a scintillation counter.

-